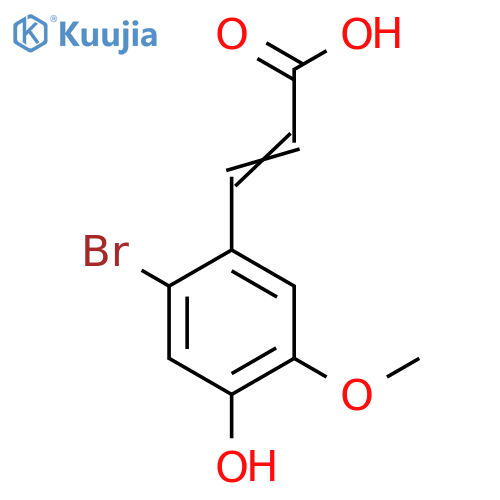

Cas no 70842-38-5 (3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid)

70842-38-5 structure

商品名:3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid

3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid

-

- インチ: 1S/C10H9BrO4/c1-15-9-4-6(2-3-10(13)14)7(11)5-8(9)12/h2-5,12H,1H3,(H,13,14)

- InChIKey: ZCMBFUYSGHEJQS-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C=C1C=CC(=O)O)OC)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 254

- トポロジー分子極性表面積: 66.8

- 疎水性パラメータ計算基準値(XlogP): 2.2

3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1916556-0.25g |

3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |

70842-38-5 | 0.25g |

$670.0 | 2023-09-17 | ||

| Enamine | EN300-1916556-0.5g |

3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |

70842-38-5 | 0.5g |

$699.0 | 2023-09-17 | ||

| Enamine | EN300-1916556-0.05g |

3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |

70842-38-5 | 0.05g |

$612.0 | 2023-09-17 | ||

| Enamine | EN300-1916556-2.5g |

3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |

70842-38-5 | 2.5g |

$1428.0 | 2023-09-17 | ||

| Enamine | EN300-1916556-5.0g |

3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |

70842-38-5 | 5g |

$2110.0 | 2023-06-02 | ||

| Enamine | EN300-1916556-10.0g |

3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |

70842-38-5 | 10g |

$3131.0 | 2023-06-02 | ||

| Enamine | EN300-1916556-0.1g |

3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |

70842-38-5 | 0.1g |

$640.0 | 2023-09-17 | ||

| Enamine | EN300-1916556-1g |

3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |

70842-38-5 | 1g |

$728.0 | 2023-09-17 | ||

| Enamine | EN300-1916556-1.0g |

3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |

70842-38-5 | 1g |

$728.0 | 2023-06-02 | ||

| Enamine | EN300-1916556-10g |

3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |

70842-38-5 | 10g |

$3131.0 | 2023-09-17 |

3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

70842-38-5 (3-(2-Bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid) 関連製品

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量